N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide
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Overview
Description
N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonation: The addition of a sulfonamide group.
Fluorination: The addition of fluorine atoms to the phenyl ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods often involve optimizing these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antibacterial or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide can be compared with other sulfonamides such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with different functional groups.
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Known for its selective inhibition of specific enzymes.
4-(aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide: Another sulfonamide with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O5S/c1-22-13-5-3-9(7-12(13)17(18)19)23(20,21)16-11-4-2-8(14)6-10(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRPLGHJBIKLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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